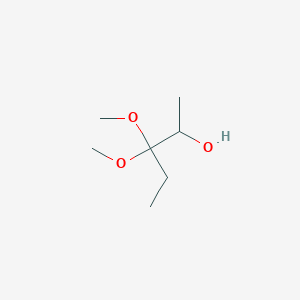![molecular formula C16H17NO2 B14377661 N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide CAS No. 89937-04-2](/img/structure/B14377661.png)
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a hydroxy group, a phenylethyl group, and an acetamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide typically involves the reaction of 2-(1-hydroxy-1-phenylethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated systems for mixing, heating, and purification to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as analgesic and antipyretic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl group play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or binding to specific receptors, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-phenylethyl)acetamide
- 2-(4-Chlorophenyl)-N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)acetamide
- N-(1-Cyano-1-phenylethyl)acetamide
Uniqueness
N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide is unique due to the presence of the hydroxy group and the specific arrangement of the phenylethyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89937-04-2 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-[2-(1-hydroxy-1-phenylethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15-11-7-6-10-14(15)16(2,19)13-8-4-3-5-9-13/h3-11,19H,1-2H3,(H,17,18) |
InChI-Schlüssel |
QKBBTYGQACVHSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C(C)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
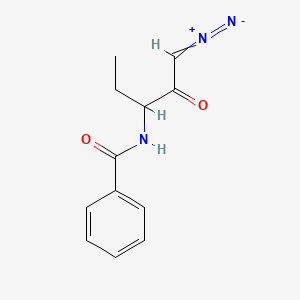
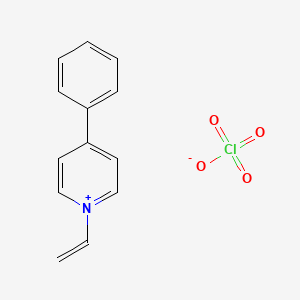
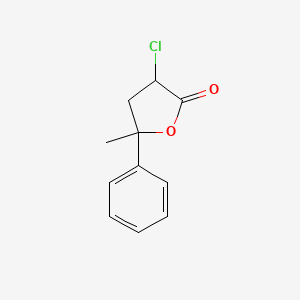


![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
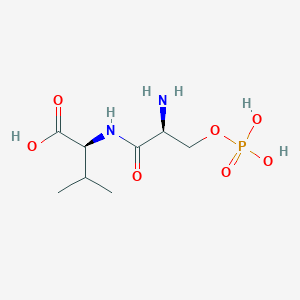
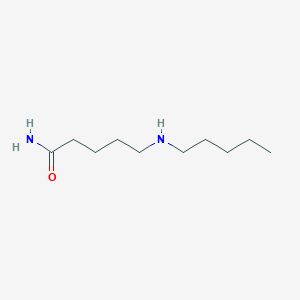
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
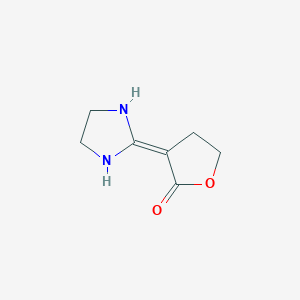
![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
